4,8-Dimethylquinoline-3-carboxylic acid (CAS 1031929-51-7) emerged as a structurally refined analog of classical quinoline carboxylic acids, which have been investigated since the mid-20th century for their enzyme-inhibitory properties. Early quinoline derivatives like brequinar highlighted the scaffold’s potential in targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis [5]. The specific 4,8-dimethyl substitution pattern was strategically explored to optimize physicochemical properties—notably reducing cLogP—while preserving the essential pharmacophore required for DHODH binding. Its synthesis and initial biological evaluation coincided with advancements in structure-guided drug design (2010–2015), where residues T63 and Y356 in DHODH were identified as targets for hydrogen-bond interactions [5]. This period marked a shift from empirical screening to rational modification of quinoline cores.
In contemporary medicinal chemistry, 4,8-dimethylquinoline-3-carboxylic acid exemplifies a multifunctional scaffold addressing three key objectives:
Property | Value | Measurement Method/Conditions |
---|---|---|
CAS Registry Number | 1031929-51-7 | IUPAC Assignment |
Molecular Formula | C₁₂H₁₁NO₂ | High-Resolution Mass Spectrometry |
Molecular Weight | 201.22 g/mol | - |
cLogP (Predicted) | ~3.8 | Computational Modeling |
Aqueous Solubility | <0.1 mg/mL (pH 7.4) | Equilibrium Solubility Assay |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: